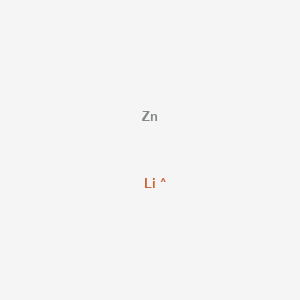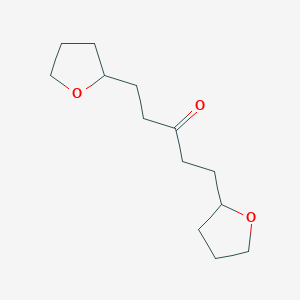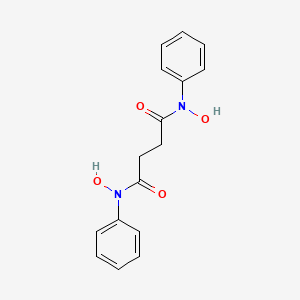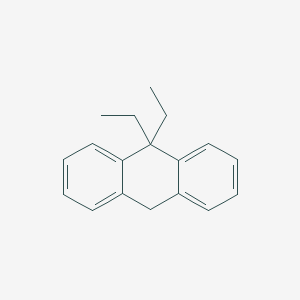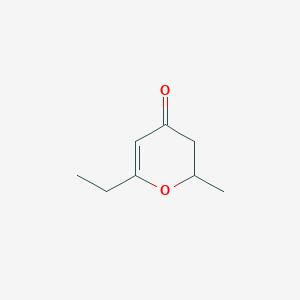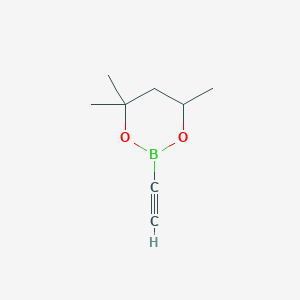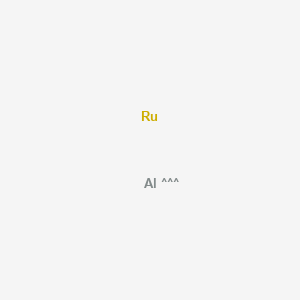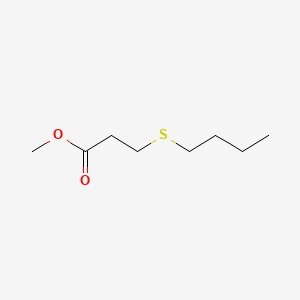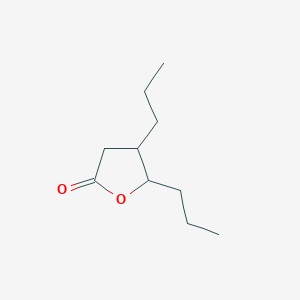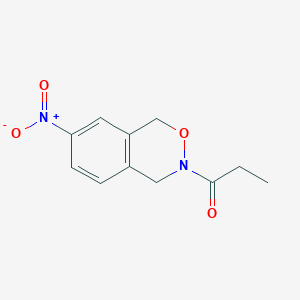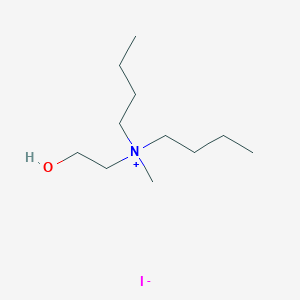
Dibutylcholine iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylcholine iodide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is structurally related to acetylcholine, a neurotransmitter, and is used primarily in scientific research to study cholinergic systems and enzyme interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylcholine iodide typically involves the quaternization of dibutylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Dibutylcholine iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiocyanate can be employed.
Major Products Formed
Oxidation: N-oxides of dibutylcholine.
Reduction: Dibutylamine.
Substitution: Various substituted quaternary ammonium salts.
科学的研究の応用
Dibutylcholine iodide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: To study cholinergic systems and enzyme kinetics.
Medicine: In the development of drugs targeting cholinergic receptors.
Industry: As an intermediate in the synthesis of other chemical compounds.
作用機序
Dibutylcholine iodide exerts its effects by interacting with cholinergic receptors, mimicking the action of acetylcholine. It binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction is crucial for studying the function and regulation of cholinergic systems.
類似化合物との比較
Similar Compounds
- Butyrylcholine iodide
- Acetylcholine iodide
- Propionylcholine iodide
Comparison
Dibutylcholine iodide is unique due to its specific alkyl chain length, which affects its binding affinity and selectivity for cholinergic receptors. Compared to butyrylcholine iodide and acetylcholine iodide, it has different pharmacokinetic properties and biological activities, making it a valuable tool in research.
特性
CAS番号 |
17896-02-5 |
|---|---|
分子式 |
C11H26INO |
分子量 |
315.23 g/mol |
IUPAC名 |
dibutyl-(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C11H26NO.HI/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OBLPYMYMWAFWEK-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCCC)CCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



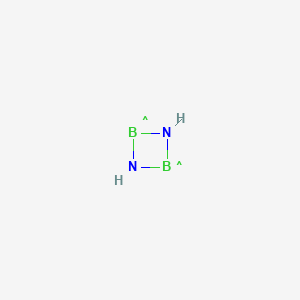
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
